6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran core with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
AKOS002145819, also known as obefazimod, is primarily targeted towards the immune system . It has been observed to impact the immune system in vitro, in murine models of inflammatory bowel disease (IBD), as well as in patients with ulcerative colitis (UC) .
Mode of Action
Obefazimod’s mode of action involves the up-regulation of a single microRNA, miR-124 . This up-regulation leads to decreases in proinflammatory cytokines including IL-17 and IL-6, and in the chemokine CCL2/MCP-1 . This potentially puts a physiological brake on inflammation .
Biochemical Pathways
The biochemical pathway affected by obefazimod involves the regulation of microRNA, specifically miR-124 . This microRNA has been shown to decrease the levels of proinflammatory cytokines and chemokines, thereby reducing inflammation .
Result of Action
The result of obefazimod’s action is a decrease in inflammation, particularly in the context of IBD and UC . By reducing the levels of proinflammatory cytokines and chemokines, obefazimod can potentially alleviate the symptoms of these conditions .
Action Environment
The action of obefazimod is influenced by the environment within the body. Factors such as the presence of inflammation, the specific microRNA profile, and the individual’s overall health status can all impact the efficacy and stability of obefazimod .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Functional Groups:
Acetylation and Amidation: The acetylation of the benzofuran core followed by amidation with aniline derivatives leads to the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities and exhibit diverse biological activities.
Benzofuran Derivatives: Other benzofuran derivatives, such as 2-(4-chlorophenyl)-3-methoxybenzofuran, also display significant biological activities.
Uniqueness
6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-14-4-6-16(7-5-14)21-23-19(15(2)29-21)13-30-22-24-18-8-9-26(10-11-28-3)12-17(18)20(27)25-22/h4-7H,8-13H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLXXOVGGRUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CCOC)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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